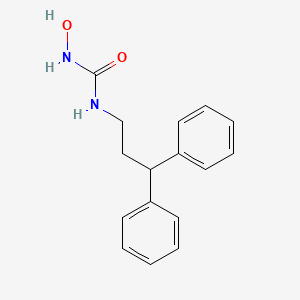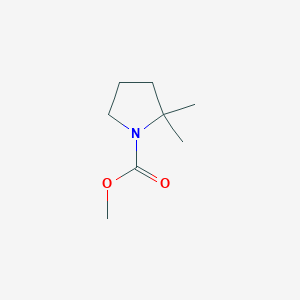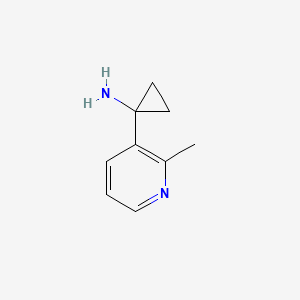
N-(3,3-Diphenylpropyl)-N'-hydroxyurea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3,3-Diphenylpropyl)-N’-hydroxyurea is an organic compound characterized by the presence of a hydroxyurea group attached to a 3,3-diphenylpropyl moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,3-Diphenylpropyl)-N’-hydroxyurea typically involves the reaction of 3,3-diphenylpropylamine with hydroxylamine. The process can be summarized as follows:
Starting Materials: 3,3-diphenylpropylamine and hydroxylamine.
Reaction Conditions: The reaction is usually carried out in an aqueous or alcoholic medium under reflux conditions.
Procedure: The 3,3-diphenylpropylamine is dissolved in the chosen solvent, and hydroxylamine is added slowly. The mixture is then heated under reflux for several hours until the reaction is complete.
Purification: The product is isolated by filtration, followed by recrystallization from a suitable solvent to obtain pure N-(3,3-Diphenylpropyl)-N’-hydroxyurea.
Industrial Production Methods
Industrial production of N-(3,3-Diphenylpropyl)-N’-hydroxyurea may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
N-(3,3-Diphenylpropyl)-N’-hydroxyurea undergoes various chemical reactions, including:
Oxidation: The hydroxyurea group can be oxidized to form corresponding urea derivatives.
Reduction: Reduction reactions can convert the hydroxyurea group to amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyurea group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions to achieve substitution reactions.
Major Products
Oxidation: Urea derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted urea compounds depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
N-(3,3-Diphenylpropyl)-N’-hydroxyurea has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and interaction with biomolecules.
Medicine: Explored for its potential therapeutic properties, such as anticancer and antiviral activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of N-(3,3-Diphenylpropyl)-N’-hydroxyurea involves its interaction with molecular targets, such as enzymes and receptors. The hydroxyurea group can form hydrogen bonds with active sites of enzymes, leading to inhibition or modulation of their activity. Additionally, the 3,3-diphenylpropyl moiety can interact with hydrophobic pockets in proteins, enhancing binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(3,3-Diphenylpropenyl)alkanamides: These compounds share a similar 3,3-diphenylpropyl structure but differ in the functional groups attached.
N-(3,3-Diphenylpropyl)-2-phenyl-4-quinazolinamine: Another compound with a similar core structure but different functional groups.
Uniqueness
N-(3,3-Diphenylpropyl)-N’-hydroxyurea is unique due to the presence of the hydroxyurea group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various applications, particularly in medicinal chemistry and materials science.
Eigenschaften
CAS-Nummer |
919996-71-7 |
|---|---|
Molekularformel |
C16H18N2O2 |
Molekulargewicht |
270.33 g/mol |
IUPAC-Name |
1-(3,3-diphenylpropyl)-3-hydroxyurea |
InChI |
InChI=1S/C16H18N2O2/c19-16(18-20)17-12-11-15(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10,15,20H,11-12H2,(H2,17,18,19) |
InChI-Schlüssel |
UNFYDPPFRKZQCC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(CCNC(=O)NO)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Triethoxy[1-(trimethylsilyl)prop-1-en-1-yl]silane](/img/structure/B12634427.png)
![Benzenesulfonamide, 4-ethoxy-N-[3-(methoxymethyl)phenyl]-3-(1-piperazinyl)-](/img/structure/B12634435.png)

![3-(3,4-dimethoxybenzyl)-6-[2-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)ethyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B12634443.png)
![(6,7-Dihydro-5H-[1]pyrindin-5-YL)-methyl-amine](/img/structure/B12634444.png)

![2H-Pyran, tetrahydro-2-[(5-phenylpentyl)oxy]-](/img/structure/B12634454.png)


![N-Hydroxy-2-{[(2-methylphenyl)methyl]sulfamoyl}acetamide](/img/structure/B12634466.png)

![2-{[(4-Amino-3-hydroxyphenyl)methyl]amino}pyrimidine-5-carbonitrile](/img/structure/B12634481.png)

